molecular formula C9H16Cl2N2O B12929002 (R)-1-(3-Methoxyphenyl)ethane-1,2-diamine dihydrochloride

(R)-1-(3-Methoxyphenyl)ethane-1,2-diamine dihydrochloride

Cat. No.: B12929002
M. Wt: 239.14 g/mol
InChI Key: DVGZBJGMTLDKFN-WWPIYYJJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(3-Methoxyphenyl)ethane-1,2-diamine dihydrochloride is a chiral organic compound that belongs to the class of diamines. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an ethane backbone with two amine groups. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Methoxyphenyl)ethane-1,2-diamine dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable starting material such as ®-1-(3-Methoxyphenyl)ethanol.

    Amination Reaction: The hydroxyl group of the starting material is converted to an amine group through an amination reaction. This can be achieved using reagents like ammonia or amines in the presence of catalysts.

    Formation of Dihydrochloride Salt: The free base form of the compound is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of ®-1-(3-Methoxyphenyl)ethane-1,2-diamine dihydrochloride may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Catalytic Hydrogenation: Using metal catalysts such as palladium or platinum.

    Crystallization: To purify the compound and obtain the dihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Methoxyphenyl)ethane-1,2-diamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the compound to primary amines or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halides or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction may produce primary amines.

Scientific Research Applications

®-1-(3-Methoxyphenyl)ethane-1,2-diamine dihydrochloride has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(3-Methoxyphenyl)ethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Receptors: Modulating the activity of neurotransmitter receptors or other cell surface proteins.

    Enzyme Inhibition: Inhibiting the activity of enzymes involved in metabolic pathways.

    Signal Transduction: Affecting intracellular signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(3-Methoxyphenyl)ethane-1,2-diamine dihydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.

    1-(3-Methoxyphenyl)ethane-1,2-diamine: The non-chiral form of the compound.

    1-(3-Methoxyphenyl)ethanol: A precursor in the synthesis of the compound.

Uniqueness

®-1-(3-Methoxyphenyl)ethane-1,2-diamine dihydrochloride is unique due to its chiral nature, which can result in specific interactions with biological targets and distinct pharmacological properties compared to its enantiomer or non-chiral analogs.

Properties

Molecular Formula

C9H16Cl2N2O

Molecular Weight

239.14 g/mol

IUPAC Name

(1R)-1-(3-methoxyphenyl)ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C9H14N2O.2ClH/c1-12-8-4-2-3-7(5-8)9(11)6-10;;/h2-5,9H,6,10-11H2,1H3;2*1H/t9-;;/m0../s1

InChI Key

DVGZBJGMTLDKFN-WWPIYYJJSA-N

Isomeric SMILES

COC1=CC=CC(=C1)[C@H](CN)N.Cl.Cl

Canonical SMILES

COC1=CC=CC(=C1)C(CN)N.Cl.Cl

Origin of Product

United States

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